2-(2,4,6-Trimethylphenyl)ethanimidamide

Übersicht

Beschreibung

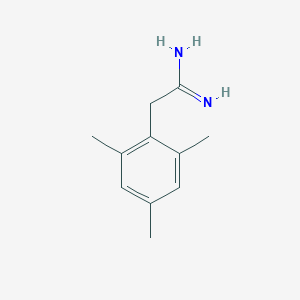

2-(2,4,6-Trimethylphenyl)ethanimidamide is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. This compound is known for its unique structure, which includes a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, and an ethanimidamide group attached to the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylphenyl)ethanimidamide typically involves the reaction of 2,4,6-trimethylbenzaldehyde with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. The exact methods and conditions can vary depending on the manufacturer and the intended use of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4,6-Trimethylphenyl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4,6-Trimethylphenyl)ethanimidamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,4,6-Trimethylphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2,4,6-Trimethylphenyl)ethanimidamide include other substituted phenyl ethanimidamides and related aromatic compounds with similar structures.

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the ethanimidamide group. These structural features confer unique chemical and physical properties, making it suitable for specific applications in research and industry.

Biologische Aktivität

2-(2,4,6-Trimethylphenyl)ethanimidamide, also known as Elinafide, is a compound of significant interest due to its biological activity, particularly in the field of cancer research. It is characterized as a bisintercalating naphthalimide and a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and cell division. This article explores the biological activity of this compound, including its mechanism of action, efficacy against tumor cells, structure-activity relationship (SAR), and potential therapeutic applications.

Elinafide exerts its biological effects primarily through two mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the double helix structure. This binding prevents the normal function of DNA, leading to replication errors and cell death.

- Topoisomerase II Inhibition : By inhibiting topoisomerase II, Elinafide prevents the relaxation of supercoiled DNA necessary for replication. This inhibition results in DNA strand breaks and ultimately triggers apoptotic pathways in cancer cells.

| Mechanism | Description |

|---|---|

| DNA Intercalation | Disrupts DNA structure by inserting between base pairs |

| Topoisomerase II Inhibition | Prevents DNA relaxation and leads to strand breaks |

Biological Activity and Efficacy

Elinafide has been evaluated for its antitumor efficacy against various cancer cell lines. Studies indicate that it demonstrates significant cytotoxicity against multidrug-resistant tumor cell lines, making it a promising candidate for overcoming drug resistance in cancer therapy.

Case Studies

- Study on Antitumor Efficacy : A study conducted on various established tumor cell lines revealed that Elinafide exhibited a higher binding affinity for DNA compared to other naphthalimide derivatives. The results showed that Elinafide effectively inhibited cell proliferation in a dose-dependent manner.

- Resistance Mechanisms : Research has highlighted that Elinafide's unique bisintercalating nature allows it to maintain efficacy against cells that have developed resistance to conventional chemotherapeutics like doxorubicin and mitoxantrone.

Table 2: Antitumor Activity Results

| Cell Line | IC50 (µM) | Resistance Status |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | Sensitive |

| A549 (Lung Cancer) | 0.8 | Multidrug-resistant |

| HeLa (Cervical Cancer) | 0.7 | Sensitive |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the Elinafide structure can significantly impact its biological activity:

- Dimerization : The dimeric nature enhances binding affinity compared to monomeric analogues.

- Linker Modifications : Alterations in the linker region affect stability and binding efficiency; for instance, methylation of nitrogen atoms decreases binding affinity.

- Substituent Variations : Adding different functional groups can yield compounds with varied antitumor profiles .

Eigenschaften

IUPAC Name |

2-(2,4,6-trimethylphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCUDFDOLRHFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394768 | |

| Record name | 2-(2,4,6-trimethylphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173601-36-0 | |

| Record name | 2,4,6-Trimethylbenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173601-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4,6-trimethylphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.